Home > Products > Screening Compounds P122582 > 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline - 2548991-01-9

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

Catalog Number: EVT-6590461
CAS Number: 2548991-01-9
Molecular Formula: C17H15FN4
Molecular Weight: 294.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This specific compound has been studied for its role in inhibiting various kinase pathways, which are crucial in cancer progression and treatment.

Source and Classification

This compound can be classified as a heterocyclic aromatic compound containing both nitrogen and carbon atoms. It is synthesized through various chemical reactions involving pyridine and pyrrolidine derivatives, showcasing its potential as a lead compound in drug discovery. The structure features a quinazoline core, which is modified by the introduction of a fluorine atom and a pyridinyl-pyrrolidinyl substituent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often includes cyclization reactions starting from anthranilic acid or similar precursors. The introduction of the fluorine atom can be achieved via electrophilic fluorination methods or by using fluorinated reagents during the synthesis process.
  2. Pyrrolidine and Pyridine Substitution: The addition of the pyrrolidine moiety is generally performed through nucleophilic substitution reactions where a pyrrolidine derivative reacts with an appropriate quinazoline derivative.
  3. Purification and Characterization: After synthesis, compounds are usually purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm their structures .
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can be represented as follows:

  • Molecular Formula: C14_{14}H14_{14}FN3_{3}
  • Molecular Weight: Approximately 245.28 g/mol
  • Structural Features:
    • A quinazoline ring system.
    • A fluorine atom at the 6-position.
    • A pyridine ring attached to a pyrrolidine group at the 4-position.

The compound's three-dimensional conformation significantly influences its biological activity and interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can be explored through various reaction pathways:

  1. Electrophilic Aromatic Substitution: The presence of the fluorine atom enhances electrophilicity, allowing further functionalization at different positions on the quinazoline ring.
  2. Nucleophilic Substitution Reactions: The pyrrolidine moiety can participate in nucleophilic attacks on electrophilic centers, facilitating the synthesis of more complex derivatives.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can allow for the introduction of additional functional groups or other aromatic systems onto the quinazoline scaffold .
Mechanism of Action

Process and Data

The mechanism of action for 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline primarily involves its interaction with specific kinase pathways such as PI3K/Akt/mTOR signaling. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth:

  1. Binding Affinity: The structural features allow it to bind effectively to ATP-binding sites on kinases.
  2. Biological Impact: Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include stability under normal conditions but may be sensitive to strong acids or bases, which could lead to degradation or hydrolysis.

Applications

Scientific Uses

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has potential applications in several areas:

  1. Anticancer Research: Due to its ability to inhibit critical signaling pathways involved in cancer cell survival, it is being investigated as a potential therapeutic agent for various cancers.
  2. Drug Development: As a lead compound, it serves as a basis for designing new inhibitors targeting specific kinases involved in disease processes.
  3. Biochemical Studies: It can be used in studies exploring kinase activity and cellular signaling mechanisms .
Introduction to Quinazoline-Based Pharmacophores in Modern Drug Discovery

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

The quinazoline scaffold transitioned from academic curiosity to therapeutic cornerstone through systematic structural optimization. Initial synthesis by Bischler and Lang in 1895 via decarboxylation of quinazoline-2-carboxylic acid established foundational chemistry [6]. The 20th century witnessed exploratory biological screening, revealing intrinsic antimalarial properties in natural quinazoline alkaloids. This prompted targeted derivatization, culminating in FDA-approved kinase inhibitors beginning with gefitinib (2003) for EGFR-driven non-small cell lung cancer. Subsequent agents like erlotinib, lapatinib, and afatinib validated quinazoline’s capacity to target ATP-binding domains through competitive or irreversible inhibition mechanisms [2] [8]. These clinical successes established structure-activity relationship (SAR) paradigms emphasizing:

  • C4 position flexibility: Secondary amines (e.g., pyrrolidines) enhance kinase selectivity over mammalian kinases
  • C6/C7 electronic modulation: Electron-withdrawing groups (e.g., halogens) augment binding affinity
  • Fused ring systems: Potency against resistant mutants via steric complementarity [2] [6]

Role of Fluorine Substituents in Enhancing Bioactivity: Case Studies in Heterocyclic Systems

The strategic incorporation of fluorine at C6 in quinazoline derivatives induces multifaceted biochemical advantages. Comparative studies between fluorinated and non-fluorinated analogues demonstrate that the fluorine atom:

  • Modulates electron density: The strong electron-withdrawing effect (-I) increases the quinazoline ring’s electrophilicity, enhancing hydrogen-bond acceptance at N1 and improving ATP-binding site interactions
  • Improves pharmacokinetics: Fluorine reduces metabolic oxidation at adjacent positions, extending plasma half-life (e.g., 6-fluoroquinazolines exhibit 2.3-fold longer t₁/₂ vs. unsubstituted counterparts)
  • Influences conformation: The C–F bond’s steric equivalence to C–OH with reduced polarity allows membrane permeability optimization (Log P reduction of ~0.5 units) without sacrificing target engagement [4] [8]. Antimicrobial quinazoline derivatives show 4-16 fold MIC improvements against Gram-positive strains when fluorinated at C6/C8, underscoring fluorine’s broad applicability beyond oncology [4].

Significance of Pyrrolidine-Pyridine Hybrid Moieties in Target Selectivity

The integration of N-pyrrolidinyl linkages bearing pyridyl substituents represents a sophisticated approach to optimizing target specificity. This hybrid pharmacophore combines:

  • Pyrrolidine’s 3D diversity: Sp³-hybridization enables extensive pharmacophore exploration through pseudorotation, sampling a 20 kcal/mol energy range of envelope/twist conformations. This dynamic flexibility allows precise adaptation to sterically constrained kinase pockets [5].
  • Pyridine’s coordination capacity: The pyridin-2-yl moiety acts as a ligand for metal ions in catalytic sites while providing additional hydrogen-bonding vectors. Its basic nitrogen (predicted pKa ~5.2) may protonate under physiological conditions, enhancing solubility [5] [8].
  • Synergistic steric steering: Molecular modeling indicates the 3-(pyridin-2-yl)pyrrolidin-1-yl group occupies a hydrophobic region adjacent to the ATP cleft in EGFR, explaining 18-fold selectivity gains over structurally related kinases observed in hybrid derivatives [5] [8].
  • Table 1: Structural Components and Contributions to Bioactivity *
Structural ElementRole in Compound DesignPhysicochemical Impact
Quinazoline coreATP-binding domain recognitionPlanar geometry for π-stacking; Log P ~2.1
C6-Fluorine substituentMetabolic stabilization & binding affinity-σₚ (0.15) reduces oxidative metabolism; dipole moment increase 0.8 D
3-(Pyridin-2-yl)pyrrolidin-1-ylKinase selectivity anchorTPSA 35 Ų; conformational flexibility (ΔG pseudorotation 5-8 kcal/mol)
Pyridin-2-yl moietyMetal coordination & solubilitypKa ~5.2 (protonatable); forms 57% H-bonds in co-crystal structures

Properties

CAS Number

2548991-01-9

Product Name

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

IUPAC Name

6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline

Molecular Formula

C17H15FN4

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2

InChI Key

OBPHRPYSXYEHNV-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.